molecular formula C25H39N3O2S B11993633 N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-decyl-oxalamide

N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-decyl-oxalamide

Cat. No.: B11993633
M. Wt: 445.7 g/mol
InChI Key: WDZSLALZWSXTBV-UHFFFAOYSA-N
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Description

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-decyl-oxalamide: is a complex organic compound that features a unique combination of adamantane, thiazole, and oxalamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-decyl-oxalamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Attachment of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the thiazole derivative.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the thiazole-adamantane intermediate with decylamine and oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may reduce the oxalamide linkage to form amines.

    Substitution: The adamantane and thiazole moieties can participate in various substitution reactions, such as halogenation or alkylation, using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: Due to its unique structure, it can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its robust chemical structure.

    Electronics: Its incorporation into electronic materials can improve their stability and performance.

Mechanism of Action

The mechanism by which N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-decyl-oxalamide exerts its effects is largely dependent on its interaction with molecular targets. The adamantane moiety provides rigidity and hydrophobicity, which can enhance binding to hydrophobic pockets in proteins. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound-protein complex. The oxalamide linkage may act as a flexible spacer, allowing the compound to adopt the optimal conformation for binding.

Comparison with Similar Compounds

Properties

Molecular Formula

C25H39N3O2S

Molecular Weight

445.7 g/mol

IUPAC Name

N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-decyloxamide

InChI

InChI=1S/C25H39N3O2S/c1-2-3-4-5-6-7-8-9-10-26-22(29)23(30)28-24-27-21(17-31-24)25-14-18-11-19(15-25)13-20(12-18)16-25/h17-20H,2-16H2,1H3,(H,26,29)(H,27,28,30)

InChI Key

WDZSLALZWSXTBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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